molecular formula C21H20O4 B14524095 (4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate CAS No. 62685-75-0

(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate

Cat. No.: B14524095
CAS No.: 62685-75-0
M. Wt: 336.4 g/mol
InChI Key: BEBJCTGUETVOOX-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate is an organic compound that features a methoxyphenyl group and a naphthalen-2-yloxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate typically involves the esterification of 2-(naphthalen-2-yloxy)propanoic acid with (4-methoxyphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Formation of (4-methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoic acid.

    Reduction: Formation of (4-methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate involves its interaction with specific molecular targets. The methoxyphenyl and naphthalen-2-yloxy groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methyl 2-[(phenyl)oxy]propanoate
  • (4-Methoxyphenyl)methyl 2-[(benzyl)oxy]propanoate
  • (4-Methoxyphenyl)methyl 2-[(pyridin-2-yl)oxy]propanoate

Uniqueness

(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62685-75-0

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2-naphthalen-2-yloxypropanoate

InChI

InChI=1S/C21H20O4/c1-15(21(22)24-14-16-7-10-19(23-2)11-8-16)25-20-12-9-17-5-3-4-6-18(17)13-20/h3-13,15H,14H2,1-2H3

InChI Key

BEBJCTGUETVOOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=C(C=C1)OC)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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